[2-Fluoro-5-(hydroxymethyl)phenyl]methanol
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Overview
Description
[2-Fluoro-5-(hydroxymethyl)phenyl]methanol is an organic compound that features a fluorine atom and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-5-(hydroxymethyl)phenyl]methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto a benzene ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to a benzene ring containing a hydroxymethyl group. This can be achieved using reagents such as fluorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow reactors to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
[2-Fluoro-5-(hydroxymethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-Fluoro-5-(hydroxymethyl)phenyl]methanol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
- [2-Fluoro-5-(hydroxymethyl)benzeneboronic acid]
Uniqueness
[2-Fluoro-5-(hydroxymethyl)phenyl]methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxymethyl group provides a site for further chemical modifications.
Properties
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZESWRAZUYUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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